N-(2,4-dimethylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(2,4-Dimethylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative characterized by a 6-oxopyridazinone core substituted with a 4-fluorophenyl group at position 3 and an acetamide side chain linked to a 2,4-dimethylphenyl moiety. The compound’s structure combines aromatic and heterocyclic components, making it a candidate for pharmacological or agrochemical applications. Key structural features include:
- Pyridazinone ring: A six-membered heterocycle with two adjacent nitrogen atoms and a ketone group at position 4.
- 4-Fluorophenyl substituent: Enhances electronic and steric properties due to the electron-withdrawing fluorine atom.
- Acetamide linkage: Connects the pyridazinone core to the 2,4-dimethylphenyl group, influencing solubility and binding interactions.
Synthetic routes for analogous compounds (e.g., antipyrine/pyridazinone hybrids) typically involve nucleophilic substitution or coupling reactions, with yields ranging from 42% to 63% depending on substituents . Characterization via IR spectroscopy reveals C=O stretching vibrations at 1,664–1,711 cm⁻¹, consistent with pyridazinone and acetamide carbonyl groups .
Properties
Molecular Formula |
C20H18FN3O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C20H18FN3O2/c1-13-3-8-17(14(2)11-13)22-19(25)12-24-20(26)10-9-18(23-24)15-4-6-16(21)7-5-15/h3-11H,12H2,1-2H3,(H,22,25) |
InChI Key |
PYZQWYAXMKOZCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions, where a fluorine atom is introduced to the phenyl ring.
Acylation: The final step involves the acylation of the pyridazinone core with 2,4-dimethylphenyl acetic acid or its derivatives under suitable conditions, such as using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, analgesic, or anticancer agent.
Industry: It can be utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of pyridazinone-acetamide hybrids. Below is a comparative analysis with structurally related derivatives:
Key Observations:
Substituent Impact on Yield : Electron-deficient groups (e.g., bromophenyl in 8a) correlate with lower yields (10%) compared to electron-neutral or donating groups (e.g., 63% for compound 6c with antipyrine) .
Fluorine vs. Methoxy Groups : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to methoxy-substituted analogs (e.g., compound in ), as fluorine reduces susceptibility to oxidative degradation.
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, insights can be inferred from analogs:
- BET Bromodomain Inhibition: Stereoselective pyridazinone derivatives (e.g., CDD-724) demonstrate BET inhibitory activity, highlighting the pyridazinone core’s versatility in targeting epigenetic regulators .
Q & A
Q. What are the optimal synthetic routes for N-(2,4-dimethylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and what critical reaction conditions ensure high yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the pyridazinone core. Key steps include:
- Step 1: Chlorination or fluorination of aniline derivatives to introduce substituents on the aromatic ring .
- Step 2: Coupling of the pyridazinone moiety with the acetamide linker under reflux conditions in ethanol or acetic acid, using catalysts like HCl or H₂SO₄ .
- Step 3: Final purification via column chromatography (DCM-MeOH gradients) to isolate the compound in yields ranging from 40% to 62% .
Critical Conditions: - Temperature control (60–80°C) to avoid side reactions.
- Solvent polarity adjustments (e.g., ethanol for nucleophilic substitution, DMF for coupling).
- Use of anhydrous conditions for moisture-sensitive intermediates .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H-NMR identifies aromatic protons (δ 7.1–7.5 ppm) and acetamide NH (δ 7.8–8.0 ppm). Substituent effects (e.g., fluorine) cause downfield shifts .
- ¹³C-NMR confirms carbonyl groups (C=O at ~165–170 ppm) .
- High-Performance Liquid Chromatography (HPLC):
- Purity >95% achieved using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (ESI-MS):
- Molecular ion peaks (e.g., [M+H]⁺ at m/z 368–540) validate molecular weight .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Stability Tests:
- pH Stability: Stable at pH 5–7 (simulating physiological conditions), but degrades in strongly acidic (pH <3) or basic (pH >9) environments via hydrolysis of the acetamide bond .
- Thermal Stability: Decomposition observed >150°C, necessitating storage at 4°C in inert atmospheres .
- Light Sensitivity:
- Photodegradation occurs under UV light; use amber vials for long-term storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Key Modifications:
- Pyridazinone Core: Introducing electron-withdrawing groups (e.g., -F, -Cl) enhances receptor binding affinity .
- Aryl Substituents: 4-Fluorophenyl groups improve metabolic stability, while 2,4-dimethylphenyl reduces cytotoxicity .
- Biological Assays:
- Screen derivatives for IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Compare logP values to correlate lipophilicity with membrane permeability .
Q. What computational strategies predict binding modes and target interactions?
Methodological Answer:
- Molecular Docking:
- Pharmacophore Modeling:
- Identify critical hydrogen-bond acceptors (pyridazinone carbonyl) and hydrophobic pockets (dimethylphenyl group) using Schrödinger Suite .
Q. How can in vivo models evaluate therapeutic potential for neurological or oncological applications?
Methodological Answer:
- Anticonvulsant Models:
- Test in murine maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models. Monitor ED₅₀ values and neurotoxicity .
- Antitumor Efficacy:
- Xenograft models (e.g., ovarian cancer SKOV-3 cells) assess tumor growth inhibition. Use bioluminescence imaging for real-time monitoring .
- Pharmacokinetics:
- Measure plasma half-life (t₁/₂) and brain penetration via LC-MS/MS after intravenous/oral administration .
Q. How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer:
- Dose-Response Analysis:
- Replicate studies across multiple cell lines (e.g., MCF-7 vs. HEK293) to identify cell-type-specific effects .
- Off-Target Screening:
- Use kinome-wide profiling (e.g., KinomeScan) to distinguish primary targets from secondary interactions .
- Mechanistic Studies:
- Western blotting for apoptosis markers (e.g., caspase-3) or autophagy (LC3-II) clarifies mode of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
